Calpain Inhibitor XII

概要

説明

カルパイン阻害剤XIIは、カルパインI カルパインは、哺乳類や他の生物に普遍的に発現するカルシウム依存性、非リソソーム性システインプロテアーゼです 。これらの酵素は、タンパク質分解、細胞シグナル伝達、組織リモデリングなど、さまざまな細胞プロセスにおいて重要な役割を果たします。

2. 製法

合成経路:: カルパイン阻害剤XIIの合成経路には、その分子構造を構築するための化学反応が含まれます。残念ながら、合成経路に関する具体的な詳細は、文献では容易に入手できません。

工業生産方法:: カルパイン阻害剤XIIの大規模な工業生産方法に関する情報は限られています。研究者は通常、研究目的のために実験室で合成しています。

準備方法

Industrial Production Methods:: Information regarding large-scale industrial production methods for Calpain Inhibitor XII remains limited. Researchers typically synthesize it in the laboratory setting for research purposes.

化学反応の分析

反応の種類:: カルパイン阻害剤XIIは、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。明確なデータがないため、官能基と反応性に基づいて推測するしかありません。

一般的な試薬と条件:: この化合物の具体的な試薬と条件は文書化されていませんが、標準的な有機合成技術が用いられていると推測できます。これには、保護基操作、カップリング反応、精製手順などが含まれる場合があります。

主な生成物:: カルパイン阻害剤XIIの合成中に生成される主な生成物は、関与する特定の反応に依存します。実験データがないため、正確な詳細は提供できません。

4. 科学研究への応用

カルパイン阻害剤XIIは、さまざまなプロセスにおけるカルパインの研究に役立つツールとなっています。

好中球の遊走: カルパインが免疫細胞の移動にどのように影響するかを調査しています。

ニューロンシグナル伝達: ニューロン機能におけるカルパインの役割を理解しています。

心臓の損傷に対する反応: 損傷後の心臓組織への影響を調査しています.

科学的研究の応用

Antiviral Properties

1. Mechanism of Action Against SARS-CoV-2

Calpain Inhibitor XII has been identified as a potent inhibitor of both the main protease (Mpro) of SARS-CoV-2 and the host protease cathepsin L. Studies have shown that CI-XII exhibits significant antiviral activity in cell culture, with an effective concentration (EC50) against SARS-CoV-2 ranging from 0.49 to 2.07 μM, depending on the assay used .

- Inhibition of Mpro : CI-XII demonstrates an IC50 value of approximately 0.45 μM against Mpro, indicating its effectiveness in inhibiting viral replication through direct action on the virus's enzymatic machinery .

- Inhibition of Cathepsin L : CI-XII also inhibits cathepsin L with an IC50 value of 1.62 nM, which is crucial for viral entry as it activates the viral spike protein . This dual mechanism enhances its antiviral efficacy.

2. Broad-Spectrum Antiviral Activity

Research indicates that CI-XII is not only effective against SARS-CoV-2 but also exhibits broad-spectrum activity against other coronaviruses such as SARS-CoV and MERS-CoV. This broad activity is attributed to its ability to inhibit both viral and host proteases, making it a promising candidate for further development as a therapeutic agent against emerging viral threats .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

- Study on Pseudovirus Neutralization : In a pseudovirus neutralization assay using Vero E6 cells, CI-XII significantly reduced viral entry, supporting its role in inhibiting cathepsin L-mediated activation of the spike protein .

- Drug Time-of-Addition Experiment : This experiment demonstrated that CI-XII inhibited HCoV-OC43 replication at early stages of infection, confirming its potential to block initial viral entry effectively .

Comparative Data Table

The following table summarizes key findings related to this compound's antiviral activity compared to other inhibitors:

| Compound | Target Enzyme | IC50 (nM) | EC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Mpro | 450 | 0.49 | Dual action on Mpro and cathepsin L |

| Cathepsin L | 1.62 | 2.07 | Significant reduction in pseudovirus entry | |

| GC-376 | Mpro | 30 | 3.37 | More potent against Mpro but less effective than CI-XII in cellular assays |

| Boceprevir | Mpro | 1000 | N/A | Weaker inhibition compared to CI-XII |

作用機序

この化合物は、おそらくカルパインIを阻害することでその効果を発揮すると考えられています。カルパインはタンパク質分解に関与し、タンパク質の回転と細胞恒常性を影響を与えます。正確な分子標的と関与する経路を解明するためには、さらなる研究が必要です。

6. 類似化合物の比較

残念ながら、入手可能な文献には類似化合物の直接比較がほとんどありません。カルパイン阻害剤XIIの独自性は、カルパインIに対する選択性にあります。

類似化合物:: 特定の類似体が言及されていませんが、他のカルパイン阻害剤(カルペプチン、MDL-28170など)は、より広範なプロテアーゼ阻害プロフィールを示します .

類似化合物との比較

Unfortunately, direct comparisons with similar compounds are scarce in the available literature. Calpain Inhibitor XII’s uniqueness lies in its selectivity for calpain I.

Similar Compounds:: While no specific analogs are mentioned, other calpain inhibitors (e.g., calpeptin, MDL-28170) exhibit broader protease inhibition profiles .

生物活性

Calpain Inhibitor XII (CI-XII) is a compound that has garnered attention for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of CI-XII, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and structural characteristics. The findings are supported by various studies, including case studies and experimental data.

Calpain inhibitors, including CI-XII, exhibit dual mechanisms of action against viral infections. They primarily inhibit:

- Viral Main Protease (Mpro) : CI-XII shows significant inhibition of the SARS-CoV-2 Mpro with an IC50 value of approximately 0.45 µM, indicating its effectiveness in disrupting viral replication processes .

- Host Protease Cathepsin L : CI-XII also inhibits cathepsin L, a host protease critical for the entry of SARS-CoV-2 into cells. This dual inhibition enhances its antiviral activity beyond that of traditional protease inhibitors .

Table 1: Inhibition Potency of this compound

| Compound | Target | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| This compound | Mpro | 0.45 | 0.49 |

| This compound | Cathepsin L | - | 2.07 |

| GC-376 | Mpro | 0.03 | 3.37 |

Efficacy in Antiviral Activity

Research indicates that CI-XII not only inhibits viral entry but also reduces viral replication effectively. In cell culture studies, CI-XII demonstrated a significant reduction in SARS-CoV-2 pseudoviral particle entry into Vero E6 cells, showcasing its potential as an antiviral agent .

Case Study: SARS-CoV-2 Pseudovirus Neutralization Assay

In a study assessing the antiviral activity of CI-XII against SARS-CoV-2, researchers performed a pseudovirus neutralization assay. The results indicated that:

- Early Stage Inhibition : CI-XII effectively inhibited viral entry when administered at the onset of infection.

- Reduced Efficacy Over Time : The antiviral potency decreased when introduced at later stages of viral replication, highlighting the importance of timing in therapeutic application .

Structural Insights

X-ray crystallography studies have provided valuable insights into how CI-XII interacts with Mpro. Notably, CI-XII adopts an "inverted binding pose," which allows for a snug fit within the active site of Mpro, optimizing its inhibitory effect . This structural information is crucial for the design of more effective inhibitors targeting both viral and host proteases.

Table 2: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Binding Mode | Inverted binding pose |

| Interaction with Mpro | Tight fit in active binding sites |

| Potential for Drug Resistance | Dual target mechanism reduces resistance risk |

特性

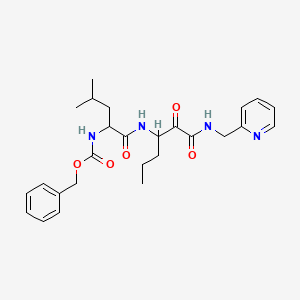

IUPAC Name |

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。